molecular formula C16H13FN2O3S B2953764 N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895441-68-6

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B2953764
CAS No.: 895441-68-6
M. Wt: 332.35
InChI Key: KIXFGFYLBBJBOE-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a fluorinated benzamide derivative featuring a benzothiazole core substituted with a fluorine atom at position 6 and a 2,3-dimethoxybenzamide group at position 2. Its structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which influence its physicochemical and biological behavior.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c1-21-12-5-3-4-10(14(12)22-2)15(20)19-16-18-11-7-6-9(17)8-13(11)23-16/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXFGFYLBBJBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves the condensation of 6-fluoro-1,3-benzothiazol-2-amine with 2,3-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases or proteases, which play crucial roles in various biological processes. By binding to these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth or the induction of cell death. Additionally, the compound may interact with cellular receptors or signaling pathways, modulating their activity and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

N-(6-Chloro-4-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide (3a)
  • Structure : Chloro and fluoro substituents at positions 6 and 4 of the benzothiazole; 2,3-difluorobenzamide group .
  • Synthesis : Reacted 5a (benzothiazole amine) with 2,3-difluorobenzoyl chloride in dioxane with triethylamine .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • Structure : Trifluoromethyl group at position 6 of benzothiazole; acetamide-linked 3-methoxyphenyl group .
  • Key Differences : The acetamide linker and trifluoromethyl group may improve metabolic stability but reduce hydrogen-bonding capacity compared to the benzamide moiety in the target compound .

Modifications on the Benzamide Group

[18F]Fallypride
  • Structure : (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide .
  • Key Differences : The pyrrolidinylmethyl and fluoropropyl groups enhance dopamine D2/D3 receptor binding, making it a potent radiopharmaceutical . The target compound lacks these extensions, suggesting different therapeutic applications.
N-[4-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]oxolan-3-yl]-2,6-dimethoxybenzamide (SCHEMBL16666146)
  • Structure : 2,6-dimethoxybenzamide with an oxolane (tetrahydrofuran) bridge .
  • Key Differences : The 2,6-dimethoxy configuration and oxolane group alter hydrogen-bonding patterns and solubility (XLogP = 3.5) compared to the target compound’s 2,3-dimethoxy arrangement .

Hybrid and Functionalized Derivatives

(S)-N-(5-(2-Amino-6-fluorobenzamido)-6-hydroxyhexyl)-2,3-dimethoxybenzamide (8a)
  • Structure: A hybrid molecule with a hydroxyhexyl chain and additional amino-fluorobenzamide group .
  • Key Differences: The hydroxyhexyl chain improves solubility, while the amino group may facilitate interactions with biological targets, unlike the simpler benzamide in the target compound .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Analogous Compounds

Compound Name Molecular Weight Substituents (Benzothiazole/Benzamide) XLogP Key Applications
Target Compound 393.41* 6-F; 2,3-dimethoxy ~3.2* Receptor binding studies
N-(6-Chloro-4-fluoro-benzothiazol-2-yl)-2,3-difluorobenzamide 396.76 6-Cl,4-F; 2,3-diF 3.8 Synthetic intermediate
[18F]Fallypride 438.47 2,3-dimethoxy; fluoropropyl, pyrrolidinylmethyl 3.5 Dopamine D2/3 PET imaging
SCHEMBL16666146 417.45 6-F; 2,6-dimethoxy, oxolane 3.5 Structural studies

*Estimated based on analogous structures.

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C16H13FN2O3S
  • Molecular Weight : 344.35 g/mol
  • CAS Number : 895441-68-6

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the fluorine atom and methoxy groups enhances its pharmacological profile.

Antitumor Activity

Research indicates that compounds with a benzothiazole structure exhibit notable antitumor properties. For instance:

  • Mechanism : Benzothiazoles have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting the cell cycle.
  • Case Study : A study demonstrated that derivatives of benzothiazole, including this compound, effectively inhibited the growth of human breast cancer cells in vitro .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Activity Spectrum : It shows effectiveness against a range of bacteria and fungi.
  • Research Findings : In vitro tests revealed that the compound could inhibit the growth of resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives are well-documented:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes like COX-2.
  • Evidence : Studies indicate that this compound significantly reduces inflammation markers in animal models .

Detailed Research Findings

StudyBiological ActivityFindings
AntitumorInduced apoptosis in breast cancer cells.
AntimicrobialInhibited growth of resistant bacterial strains.
Anti-inflammatoryReduced levels of COX-2 and pro-inflammatory cytokines.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in tumor progression and inflammation.
  • Cell Cycle Arrest : It induces cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its cytotoxic effects on tumor cells.

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